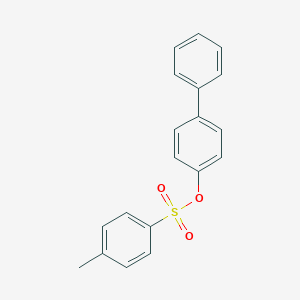
Biphenyl-4-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C19H16O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Biphenyl derivatives are known for their biological activity, and biphenyl-4-yl 4-methylbenzenesulfonate is no exception. Its potential applications in medicinal chemistry include:
- Antidiabetic Agents : Compounds similar to this compound have been shown to modulate GPR40 receptor function, which is significant in the treatment of type II diabetes and related metabolic disorders. Research indicates that such compounds can help regulate insulin levels and improve glucose tolerance .
- Antimicrobial Activity : Biphenyl derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. The structural features of biphenyls allow them to interact with biological membranes and inhibit bacterial growth .
- Cancer Treatment : Some biphenyl compounds exhibit anti-cancer properties by interfering with cellular signaling pathways involved in tumor growth. Studies suggest that modifications to the biphenyl structure can enhance its efficacy against various cancer cell lines .
Material Science
In material science, this compound has potential applications in:
- Organic Electronics : The compound can be used as a building block for organic semiconductors and OLEDs (Organic Light Emitting Diodes). Its rigid structure contributes to the stability and efficiency of electronic devices .
- Liquid Crystals : Due to its unique molecular arrangement, biphenyl derivatives are also explored as components in liquid crystal displays (LCDs), where they can influence the optical properties of the materials used .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Reagent in Chemical Reactions : this compound can be utilized as a reagent in various coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .
- Synthesis of Complex Molecules : Its reactivity allows it to participate in multi-step synthesis processes aimed at producing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Study 1: Antidiabetic Research
A study explored the effects of biphenyl derivatives on GPR40 receptors, demonstrating that specific structural modifications could enhance insulin secretion in diabetic models. This research highlighted the importance of biphenyl compounds in developing novel antidiabetic therapies.
Case Study 2: Antimicrobial Efficacy
Research involving biphenyl analogues showed promising results against resistant bacterial strains. The study indicated that certain substitutions on the biphenyl structure significantly increased antimicrobial activity, paving the way for new antibiotic development.
Data Tables
特性
CAS番号 |
76996-40-2 |
|---|---|
分子式 |
C19H16O3S |
分子量 |
324.4 g/mol |
IUPAC名 |
(4-phenylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChIキー |
CBYZELXTVBROSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
76996-40-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















